1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid
Description
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused with a pyrrole moiety. The structure includes an amino (-NH₂) group at position 1, an oxo (=O) group at position 2, and a carboxylic acid (-COOH) substituent at position 3. Its structural complexity distinguishes it from simpler pyrrole derivatives, warranting a comparative analysis with related compounds.
Properties
CAS No. |
2230-06-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-amino-2-oxocyclohepta[b]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-7-5-3-1-2-4-6(7)8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15) |
InChI Key |
MOUUEBBFRIZAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C(=O)N2N)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate carboxylic acids with amines, followed by cyclization reactions under acidic or basic conditions. The use of catalysts such as methanesulfonic acid can enhance the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemical Reactions
The compound can undergo several chemical reactions, which include:
- Oxidation: Can be oxidized to form oxo derivatives.
- Reduction: Reduction reactions yield amino derivatives.
- Substitution: Electrophilic and nucleophilic substitutions can introduce various substituents on the pyrrole ring.
Chemistry
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid serves as a crucial building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique cyclohepta[b]pyrrole structure allows for the development of new materials with specific properties.
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Amino derivatives |
| Substitution | Halogenating agents | Substituted pyrrole derivatives |
Biology
The compound is being investigated for its potential bioactive properties, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through specific molecular pathways.
- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory responses.
A notable case study demonstrated that a derivative of this compound significantly reduced tumor growth in an animal model of cancer, highlighting its potential as a therapeutic agent .
Medicine
In medicinal chemistry, this compound is being explored for drug development. Its ability to interact with biological targets makes it a candidate for:
- Drug Design: The compound can be modified to enhance its pharmacological properties.
- Therapeutic Applications: Potential uses in treating infections and cancer are under investigation.
A recent study focused on synthesizing analogs of this compound that showed improved efficacy against resistant bacterial strains .
Industry
The compound finds applications in various industrial processes:
- Synthesis of Advanced Materials: Its unique structure enables the development of polymers with enhanced characteristics such as thermal stability and mechanical strength.
- Chemical Manufacturing: It is used as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Key Observations:
Ring Size and Saturation :
- The target compound’s seven-membered cyclohepta[b]pyrrole ring contrasts with the five-membered pyrrole () and pyrrolidine () systems. This larger ring may confer greater conformational flexibility but lower solubility compared to smaller analogs.
- The partially unsaturated dihydrocyclohepta ring in the target compound could enhance aromaticity and electronic delocalization relative to saturated pyrrolidine derivatives .
Functional Groups: The amino (-NH₂) and oxo (=O) groups in the target compound are absent in simpler analogs like pyrrole-3-carboxylic acid. These groups may increase polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
Molecular Weight and Complexity: The target compound’s higher molecular weight (~206.20 vs.
Stability and Reactivity
- Pyrrole-3-carboxylic acid is hygroscopic and stored at 0–6°C to prevent degradation , whereas the 1-methyl-5-oxo derivative’s hydrate form is stable up to 147°C . The target compound’s stability remains uncharacterized but may benefit from intramolecular hydrogen bonding between the amino and oxo groups.
- The carboxylic acid group in all compounds enables derivatization (e.g., esterification, amidation), a key strategy in prodrug development .
Biological Activity
1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid (CAS No. 2230-06-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that contributes to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| CAS Registry Number | 2230-06-0 |
| SMILES | c1ccc-2c(c(=O)n(c2cc1)N)C(=O)O |
| Density | 1.553 g/cm³ |
| Boiling Point | 556.926°C |
| Flash Point | 290.618°C |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on pyrrole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics, particularly the presence of the amino and carbonyl functional groups .
The biological activity of this compound can be attributed to:
- Interaction with Biological Targets : The amino and carbonyl groups allow for hydrogen bonding and interactions with various biological macromolecules, such as proteins and nucleic acids.
- Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be a mechanism through which this compound exerts its effects.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to an increase in activity against resistant strains. Although this compound was not specifically tested, its structural similarities suggest it may exhibit comparable antimicrobial properties .
Cancer Cell Line Testing
In another study focusing on nitrogen-containing heterocycles, researchers synthesized several derivatives and tested their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings demonstrated that specific structural modifications significantly enhanced cytotoxicity. This suggests that further exploration into the derivatives of this compound could yield promising anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
